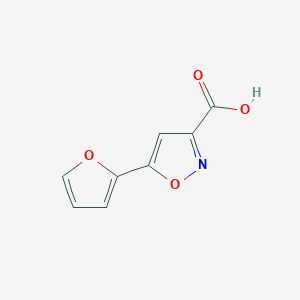

5-(2-Furyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWFYCMVBAIITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360221 | |

| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98434-06-1 | |

| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1)

Disclaimer: Direct experimental data and detailed biological studies for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1) are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and leverages data from structurally similar isoxazole derivatives to illustrate potential applications, experimental methodologies, and relevant biological pathways. This approach is intended to provide a valuable resource for researchers by highlighting the potential of this chemical scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a furan ring attached to an isoxazole-3-carboxylic acid core.[1] The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The presence of the furan moiety and the carboxylic acid functional group provides opportunities for various chemical modifications, making it an attractive scaffold for drug discovery and development.[1] While this specific molecule is primarily available as a research chemical, the broader class of isoxazole derivatives has demonstrated significant potential in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 98434-06-1 | [1] |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| Appearance | Solid, Beige powder | - |

| IUPAC Name | 5-(furan-2-yl)isoxazole-3-carboxylic acid | [1] |

| Synonyms | 5-(2-Furanyl)-3-isoxazolecarboxylic acid | [1] |

| Solubility | Moderately soluble in polar solvents | [1] |

Synthesis

A general synthetic route to 5-substituted isoxazole-3-carboxylic acids involves the cycloaddition reaction between a nitrile oxide and an alkyne. While a specific protocol for this compound is not detailed in the literature, a plausible synthetic workflow based on established isoxazole synthesis is outlined below.

Caption: Plausible synthetic workflow for this compound.

Biological Activity (Based on Analogs)

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XO is a primary therapeutic strategy for managing these conditions.

A study on indole-substituted isoxazole-3-carboxylic acids demonstrated potent XO inhibitory activity. The general mechanism involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and thus blocking uric acid production.

Caption: Inhibition of the xanthine oxidase pathway by isoxazole derivatives.

Quantitative Data for a Structurally Similar Compound

The following table summarizes the xanthine oxidase inhibitory activity of a selected 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (Compound 6c from the referenced study) compared to the standard drug, allopurinol.

| Compound | IC₅₀ (μM) for Xanthine Oxidase |

| Compound 6c (indole analog) | 0.13 |

| Allopurinol (Standard) | 2.93 |

Data extracted from a study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids.

This data indicates that the isoxazole-3-carboxylic acid scaffold is a promising starting point for the development of potent xanthine oxidase inhibitors.

Experimental Protocols (Based on Analogs)

The following are detailed experimental protocols adapted from the study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which are representative of the methodologies that could be applied to study this compound.

General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acid Esters

-

Preparation of the Aldoxime: The appropriate aldehyde (e.g., furan-2-carbaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., aqueous ethanol). The reaction mixture is stirred at room temperature until completion.

-

Formation of the Nitrile Oxide: The aldoxime is dissolved in a solvent such as N,N-dimethylformamide (DMF). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise at 0°C. The reaction is stirred for a specified time to generate the corresponding hydroximoyl chloride.

-

Cycloaddition: The alkyne (e.g., ethyl propiolate) is added to the solution containing the in situ generated nitrile oxide. A base, such as triethylamine (TEA), is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the ethyl 5-substituted-isoxazole-3-carboxylate.

Hydrolysis to the Carboxylic Acid

-

The ethyl ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of a base, such as lithium hydroxide (LiOH), is added.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the final 5-substituted-isoxazole-3-carboxylic acid.

In Vitro Xanthine Oxidase Inhibition Assay

-

Assay Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.

-

Procedure:

-

A solution of xanthine oxidase in phosphate buffer (pH 7.5) is prepared.

-

The test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the enzyme solution for 15 minutes at 25°C.

-

The enzymatic reaction is initiated by adding the substrate, xanthine.

-

The absorbance at 295 nm is measured at regular intervals using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for further investigation in drug discovery. While direct biological data for this compound is currently sparse, the demonstrated efficacy of structurally related isoxazole derivatives, particularly as xanthine oxidase inhibitors, provides a strong rationale for its evaluation in this and other therapeutic areas.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthetic protocol for this compound.

-

Broad Biological Screening: Evaluating its activity against a range of biological targets, including enzymes (e.g., kinases, proteases) and receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the furan and isoxazole rings affect biological activity.

-

Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanism through which the compound exerts its effects.

This technical guide, by combining the known properties of the target compound with detailed information from close analogs, aims to provide a solid foundation for researchers to initiate such investigations.

References

5-(2-Furyl)isoxazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic Acid

Introduction

This compound, with CAS Number 98434-06-1, is a heterocyclic compound featuring a furan ring linked to an isoxazole-3-carboxylic acid core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The furan and isoxazole moieties are well-established pharmacophores present in numerous biologically active molecules.[1] The carboxylic acid group provides a key site for chemical modification and interaction with biological targets. This document serves as a comprehensive technical guide, consolidating the known chemical properties, spectroscopic data, experimental protocols, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference(s) |

| CAS Number | 98434-06-1 | [2][3][4] |

| Molecular Formula | C₈H₅NO₄ | [2][4] |

| Molecular Weight | 179.13 g/mol | [2][4] |

| Alternate Names | 5-(2-furanyl)-3-isoxazolecarboxylic acid | [2] |

| Physical Form | Solid | - |

| Purity | Typically available at ≥95% | [2] |

| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment. | - |

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information for this molecule (in its hydrated form).

| Parameter | Value | Reference(s) |

| Chemical Formula | C₈H₇NO₅ (C₈H₅NO₄ · H₂O) | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2(1)/c | [5] |

| Cell Length a | 11.2506(4) Å | [5] |

| Cell Length b | 7.8725(4) Å | [5] |

| Cell Length c | 10.5817(4) Å | [5] |

| Cell Angle β | 115.098(2)° | [5] |

| Data Collection Temp. | 120(2) K | [5] |

Spectroscopic Data

While specific experimental spectra for this exact compound are proprietary, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy.[6]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12-13 ppm (broad singlet) |

| Furan Protons | ~6.5-7.8 ppm (multiplets) | |

| Isoxazole Proton | ~6.8-7.2 ppm (singlet) | |

| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~165-175 ppm |

| Isoxazole & Furan Carbons | ~100-160 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (strong, sharp) | |

| C=N Stretch (Isoxazole) | ~1610-1640 cm⁻¹ | |

| N-O Stretch (Isoxazole) | ~1110-1170 cm⁻¹ |

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for synthesizing isoxazole-3-carboxylic acids is through the hydrolysis of their corresponding ethyl esters. The ethyl ester, in turn, can be synthesized via a cycloaddition reaction. The following two-stage protocol is a plausible and well-documented route.

Stage 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate This stage involves the reaction of an appropriate precursor with ethyl nitroacetate. The ethyl ester of this compound is a known intermediate.[7]

-

Reactants: Furan-2-carboxaldehyde, hydroxylamine, and ethyl propiolate (or a similar C3 synthon). A more direct route involves the cycloaddition of an alkyne with a nitro-derived nitrile oxide.

-

Procedure: A mixture of the starting materials is typically stirred in a suitable solvent, such as ethanol or water, often in the presence of a base like sodium hydroxide or an organic base.[8]

-

Reaction Conditions: The reaction may be run at temperatures ranging from room temperature to reflux (e.g., 60-80°C) for several hours (e.g., 12-24 h).[8]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then purified, typically by column chromatography on silica gel.

Stage 2: Hydrolysis to this compound This stage converts the ethyl ester to the final carboxylic acid product.

-

Reactant: Ethyl 5-(2-furyl)isoxazole-3-carboxylate from Stage 1.

-

Reagents: A solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

-

Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 2-6 hours).

-

Workup and Purification: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Biological Activity and Potential Applications

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably for its role in developing enzyme inhibitors.[9][10]

Inhibition of Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[11] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[12] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing this condition.

Numerous studies have demonstrated that compounds containing the isoxazole-3-carboxylic acid motif are potent inhibitors of xanthine oxidase.[9][10] These compounds act as non-purine inhibitors, offering an alternative to traditional drugs like allopurinol. The isoxazole core can form key interactions within the enzyme's active site, while the carboxylic acid group often forms hydrogen bonds with amino acid residues, anchoring the inhibitor in place. The 5-position substituent (the furyl group in this case) explores a hydrophobic pocket, and modifications at this position can significantly tune the inhibitory potency.[10]

Safety Information

While a specific, comprehensive safety profile is not available, general precautions for handling laboratory chemicals should be observed.

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 6. This compound(98434-06-1) 1H NMR [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic heterocyclic derivatives as promising xanthine oxidase inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Furyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and expected spectral characterization data. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related isoxazole and furan derivatives, which have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a central isoxazole ring linked to a furan ring at the 5-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Chemical Identifiers

| Property | Value |

| CAS Number | 98434-06-1[1][2] |

| Molecular Formula | C₈H₅NO₄[1][2] |

| Molecular Weight | 179.13 g/mol [1][2] |

| IUPAC Name | 5-(Furan-2-yl)isoxazole-3-carboxylic acid |

| Canonical SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)O |

| InChI Key | InChI=1S/C8H5NO4/c10-8(11)6-4-7(13-12-6)5-2-1-3-14-5/h1-4H,(H,10,11) |

Physical Properties

| Property | Value |

| Appearance | Off-white to white powder |

| Purity | Typically available in purities of 95% to >98%[1] |

| Storage | Store at room temperature in a well-sealed container[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with a 1,3-dipolar cycloaddition reaction, a cornerstone in the formation of five-membered heterocyclic rings like isoxazoles. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This step involves the in-situ generation of furan-2-carbonitrile oxide from furfuraldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate.

-

Preparation of Furfuraldoxime: To a solution of furfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The product, furfuraldoxime, is then extracted with a suitable organic solvent and purified.

-

1,3-Dipolar Cycloaddition: Furfuraldoxime (1 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (DCM). A chlorinating agent, for instance, N-chlorosuccinimide (NCS) (1.1 equivalents), is added portion-wise at 0°C to generate the hydroximoyl chloride in situ. Subsequently, a base like triethylamine (1.5 equivalents) is added dropwise to the reaction mixture to facilitate the formation of the nitrile oxide. Ethyl propiolate (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product, ethyl 5-(2-furyl)isoxazole-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

-

The purified ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-4 hours, with monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, the THF is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a dilute acid, such as 1N hydrochloric acid (HCl), at 0°C.

-

The precipitated solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure product.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons (in the range of δ 6.5-7.8 ppm), a singlet for the isoxazole proton (around δ 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (highly deshielded, > δ 10 ppm). |

| ¹³C NMR | Resonances for the furan carbons (in the range of δ 110-150 ppm), isoxazole carbons (around δ 100-170 ppm), and the carboxylic acid carbonyl carbon (in the region of δ 160-170 ppm). |

| FTIR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (1700-1725 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-O-C stretching of the furan and isoxazole rings (1000-1300 cm⁻¹). |

| Mass Spec. (EI) | A molecular ion peak [M]⁺ at m/z = 179. Subsequent fragmentation may involve the loss of CO₂ (m/z = 44) from the carboxylic acid group, and cleavage of the isoxazole and furan rings. |

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited in publicly accessible literature. However, the isoxazole and furan moieties are prevalent in a multitude of biologically active compounds, suggesting a high potential for pharmacological activity.

Overview of Related Compound Activities

-

Antimicrobial Activity: Many isoxazole and furan derivatives have demonstrated significant antibacterial and antifungal properties.[3][4][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Effects: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.

-

Anticancer Properties: A growing body of research highlights the anticancer potential of isoxazole-containing molecules.[8][9] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Hypothetical Signaling Pathway

Given the prevalence of anti-inflammatory activity among isoxazole derivatives, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and predicted analytical data to aid in its characterization. While further experimental studies are required to elucidate its specific biological activities and mechanisms of action, the known pharmacological profiles of related isoxazole and furan derivatives suggest that this compound warrants investigation for its potential antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and similar heterocyclic compounds.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. espublisher.com [espublisher.com]

In-Depth Technical Guide: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic Acid from its Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid from its corresponding ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate. This conversion is a critical step in the synthesis of various biologically active molecules, where the isoxazole scaffold serves as a key pharmacophore. This document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The isoxazole ring system is a prominent feature in a number of approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The conversion of the stable and readily accessible ethyl ester to the corresponding carboxylic acid is a fundamental transformation that enables further functionalization, such as amide bond formation, to generate libraries of potential drug candidates.

This guide focuses on the hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate, a process that can be effectively achieved under both basic (saponification) and acidic conditions. The choice of method may depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired yield and purity.

Synthesis Pathway: Hydrolysis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

The primary and most direct pathway for the synthesis of this compound from its ethyl ester is through hydrolysis. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which is subsequently protonated to afford the final carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common method for the conversion of esters to carboxylic acids. The reaction is typically carried out using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like methanol, ethanol, or a mixture with water. The reaction is generally irreversible due to the formation of the stable carboxylate salt.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis presents an alternative route, which can be advantageous if the substrate is sensitive to basic conditions. This method typically employs a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous or alcoholic solvent. The reaction is reversible and often requires elevated temperatures to proceed to completion.

Experimental Protocols

The following sections provide detailed experimental methodologies for both base-catalyzed and acid-catalyzed hydrolysis of ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Protocol for Base-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the saponification of related isoxazole esters.

Materials:

-

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated or 1M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate in a mixture of methanol and water.

-

Addition of Base: Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium hydroxide or potassium hydroxide to the solution.

-

Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Protocol for Acid-Catalyzed Hydrolysis

This protocol is based on the hydrolysis of a structurally similar compound, methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Materials:

-

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

-

Hydrochloric acid (HCl, e.g., 6M)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 5-(2-furyl)isoxazole-3-carboxylate in an aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer detectable.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization.

-

Quantitative Data

| Starting Material | Hydrolysis Method | Reagents | Solvent | Temperature | Time | Yield (%) |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (analog) | Acidic | HCl | Water | Reflux | - | 91 |

| General Ethyl Aryl-isoxazole-3-carboxylate | Basic | NaOH or KOH | Methanol/Water | Room Temp/Reflux | 2-16 h | >90 |

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the base-catalyzed hydrolysis (saponification) of an ester.

Conclusion

The synthesis of this compound from its ethyl ester is a straightforward and high-yielding transformation that can be accomplished through either base-catalyzed or acid-catalyzed hydrolysis. The choice of methodology will be dictated by the specific requirements of the overall synthetic route. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this key synthetic step, enabling the generation of diverse libraries of isoxazole-containing compounds for biological evaluation. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the desired product in high purity.

Preliminary Biological Activity of 5-(2-Furyl)isoxazole-3-carboxylic Acid and Its Analogs: A Technical Overview

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a furan moiety can further modulate the biological profile of these compounds. This guide focuses on the potential biological activities of 5-(2-Furyl)isoxazole-3-carboxylic acid by examining the reported activities of its close structural analogs. The primary activities observed for this class of compounds include antimicrobial, antifungal, and cytotoxic effects.

Antimicrobial Activity of Isoxazole Derivatives

Numerous studies have highlighted the antibacterial potential of isoxazole derivatives against a range of pathogenic bacteria. The mechanism of action often involves the inhibition of essential cellular processes in bacteria.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | Activity (MIC/IC50) | Reference |

| Chloro-fluorophenyl-isoxazole carboxamide derivatives | Candida albicans | MIC: 2.0 mg/ml | [4] |

| 5-phenyl-3-isoxazole carboxamides | Staphylococcus aureus | Significant Activity | [5] |

| 5-phenyl-3-isoxazole carboxamides | Escherichia coli | Significant Activity | [5] |

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | MIC: 0.25 to 16 μg/mL | [6] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Disc Diffusion Method:

This method is used for qualitative assessment of antimicrobial activity.

-

Preparation of Agar Plates: Mueller-Hinton Agar plates are uniformly inoculated with the test bacterial suspension.

-

Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antifungal Activity of Furan-Isoxazole Analogs

The presence of both furan and isoxazole moieties in a single molecule has been explored for the development of novel antifungal agents. These compounds have shown promise against various fungal pathogens.

Quantitative Data: Antifungal Activity

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| Chloro-fluorophenyl-isoxazole carboxamide derivative (2c) | Candida albicans | 2.0 mg/ml | [4] |

| Fused isoxazoline/isoquinolinone hybrids | Various fungi strains | Promising activity | [7] |

Experimental Protocols: Antifungal Susceptibility Testing

Antifungal Microdilution Assay (as per CLSI guidelines):

-

Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium and adjusted to a specific cell density.

-

Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in the medium in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxic Activity of Isoxazole Derivatives

Several isoxazole derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Quantitative Data: Cytotoxic Activity

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Chloro-fluorophenyl-isoxazole carboxamide (2b) | HeLa (Cervical Cancer) | 0.11±0.10 μg/ml | [4] |

| Chloro-fluorophenyl-isoxazole carboxamide (2a) | Hep3B (Liver Cancer) | 2.774±0.53 μg/ml | [4] |

| Chloro-fluorophenyl-isoxazole carboxamide (2b) | Hep3B (Liver Cancer) | 3.621±1.56 μg/ml | [4] |

| Chloro-fluorophenyl-isoxazole carboxamide (2c) | MCF7 (Breast Cancer) | 1.59±1.60 μg/ml | [4] |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives | A549, COLO 205, MDA-MB 231, PC-3 | <12 µM | [8] |

| Isoxazole-piperazine derivatives | Huh7, Mahlavu (Liver Cancer), MCF-7 (Breast Cancer) | 0.3 to 3.7 µM | [9] |

Experimental Protocols: Cytotoxicity Assay

MTT Assay:

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-furyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and known biological activities, offering insights into its potential as a scaffold for drug discovery and development. The information is presented to be a valuable resource for researchers actively engaged in the fields of organic synthesis and pharmacology.

Chemical Properties and Synthesis

This compound is a stable organic compound with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol . Its structure features a central isoxazole ring substituted with a furan ring at the 5-position and a carboxylic acid group at the 3-position. This unique combination of heterocyclic moieties contributes to its distinct chemical reactivity and biological profile.

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established methods for the formation of 3,5-disubstituted isoxazoles. A common and effective strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A plausible synthetic route would involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an acetylene derivative. For the synthesis of the target compound, the reaction would likely proceed via the cycloaddition of a nitrile oxide derived from a glyoxylic acid equivalent with 2-ethynylfuran. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Below is a generalized workflow for the synthesis of 5-substituted-isoxazole-3-carboxylic acids.

Biological Activities and Therapeutic Potential

The isoxazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1] Derivatives of isoxazole have demonstrated anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The biological potential of this compound and its analogues has been explored in several key therapeutic areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Several studies have investigated isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The inhibition of COX-1 and COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Research on a series of novel isoxazole derivatives, including compounds with a furan-2-yl moiety, has demonstrated their potential as COX inhibitors.

The following table summarizes the in vitro COX inhibitory activity of some relevant isoxazole derivatives.

| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| C3 | 4-(4-chlorophenyl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 22.57 ± 0.15 | 0.93 ± 0.01 | 24.26 |

| C5 | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 35.55 ± 0.12 | 0.85 ± 0.04 | 41.82 |

| C6 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 33.95 ± 0.10 | 0.55 ± 0.03 | 61.73 |

Data extracted from a study on new isoxazole derivatives as cyclooxygenase inhibitors.

The inhibition of COX enzymes by these compounds suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents. The proposed mechanism involves the blockade of the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

Anticancer Activity

The isoxazole scaffold has also been investigated for its potential in cancer therapy. Studies on isoxazole-carboxamide derivatives have revealed significant cytotoxic activity against various cancer cell lines.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of representative isoxazole-carboxamide derivatives against different cancer cell lines.

| Compound ID | Modification | B16F1 (Melanoma) IC₅₀ (µM) | Colo205 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |

| 2a | N-phenyl-5-methyl-3-phenylisoxazole-4-carboxamide | 40.85 | 9.179 | 7.55 |

| 2e | N-(4-(trifluoromethoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 0.079 | - | - |

Data from a study on the anticancer properties of isoxazole-carboxamide derivatives. Note: The core structure in this study is different from the topic compound, but it demonstrates the potential of the isoxazole-carboxamide linkage.

The mechanism of anticancer action for these compounds is still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Xanthine Oxidase Inhibition

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of gout. Although direct studies on the 5-(2-furyl) analogue are not available, the structural similarity suggests that it may also exhibit inhibitory activity against this enzyme.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of isoxazole derivatives.

General Experimental Workflow for Biological Screening

The evaluation of a new chemical entity typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin synthesis.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxicity of the test compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Xanthine Oxidase Inhibitory Assay

Objective: To measure the inhibitory effect of the test compound on xanthine oxidase activity.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Test compound (dissolved in DMSO)

-

Phosphate buffer (pH 7.5)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer or 96-well UV-transparent microplate

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, xanthine, and the test compound at various concentrations in a quartz cuvette or a 96-well plate.

-

Initiate the reaction by adding the xanthine oxidase enzyme.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited reaction.

-

Calculate the IC₅₀ value from the dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features, combining the versatile isoxazole core with a furan moiety, provide a foundation for designing compounds with a range of biological activities. The demonstrated potential of related isoxazole derivatives as anti-inflammatory, anticancer, and xanthine oxidase inhibitors highlights the importance of further investigation into this class of compounds. The synthetic strategies and experimental protocols outlined in this guide offer a framework for researchers to explore the full therapeutic potential of this compound and its analogues in the quest for novel and effective medicines.

References

Potential Mechanisms of Action of Furan-Isoxazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-isoxazole scaffolds represent a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential mechanisms of action of these compounds, focusing on their roles as inhibitors of key signaling pathways implicated in various pathologies, including cancer and inflammation. This document details the quantitative data on their inhibitory activities, provides in-depth experimental protocols for their evaluation, and visualizes the complex biological processes they modulate.

Core Mechanisms of Action

Furan-isoxazole derivatives have been shown to exert their therapeutic effects through the modulation of several key biological targets. The primary mechanisms investigated to date include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), cyclooxygenase (COX) enzymes, and p38 mitogen-activated protein kinase (MAPK), as well as the induction of apoptosis and cell cycle arrest in cancer cells.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 is a well-established strategy for anti-cancer therapy.

The inhibitory potency of various furan- and furopyrimidine-based compounds against VEGFR-2 has been evaluated, with several derivatives demonstrating significant activity.

| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 4c | Furo[2,3-d]pyrimidine derivative | 57.1 | Sorafenib | 41.1 |

| 7b | Furan derivative | 42.5 | Sorafenib | 41.1 |

| 7c | Furan derivative | 52.5 | Sorafenib | 41.1 |

| IV | Furo[2,3-d]pyrimidine derivative | 58.0 | Sorafenib | 41.2 |

| V | Furo[2,3-d]pyrimidine derivative | 41.4 | Sorafenib | 41.2 |

| VI | Furo[2,3-d]pyrimidine derivative | 9.30 | Sunitinib | 18.9 |

Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Furan-isoxazole inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Furan-Isoxazole Compounds.

COX-1/COX-2 Inhibition and Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Several furan-isoxazole derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| C3 | >100 | 8.2 | >12.2 |

| C5 | >100 | 9.5 | >10.5 |

| C6 | >100 | 11.3 | >8.8 |

| Mofezolac | 0.0079 | >50 | <0.00016 |

| P6 | 19 | >50 | <0.38 |

The expression of COX-2 is induced by various pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation. Furan-isoxazole compounds can inhibit the enzymatic activity of COX-2, thereby blocking the synthesis of these inflammatory mediators.

Caption: COX-2 Inflammatory Pathway and Inhibition by Furan-Isoxazole Compounds.

p38 MAPK Inhibition and Modulation of Inflammatory Cytokines

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a promising approach for the treatment of inflammatory diseases.

Substituted isoxazoles have been investigated as inhibitors of p38 MAPK.

| Compound ID | p38α MAPK IC50 (nM) |

| 4a | 50 |

| SB203580 (Reference) | 300-500 |

Stress stimuli and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, such as AP-1, leading to the expression of pro-inflammatory genes. Furan-isoxazole compounds can inhibit the kinase activity of p38, thereby suppressing the production of inflammatory cytokines.

Caption: p38 MAPK Signaling Pathway and Inhibition by Furan-Isoxazole Compounds.

Anticancer Activity: Apoptosis Induction and Cell Cycle Arrest

In addition to their anti-angiogenic effects, furan-isoxazole derivatives have demonstrated direct cytotoxic activity against various cancer cell lines. This is often achieved through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3 | HepG-2 (Liver) | Near doxorubicin |

| 12 | HepG-2 (Liver) | Near doxorubicin |

| 14 | HepG-2 (Liver) | Near doxorubicin |

| 4 | MCF-7 (Breast) | 4.06 |

| 7 | MCF-7 (Breast) | 2.96 |

| 14f | MCF-7 (Breast) | 0.5 |

| 14f | BT-474 (Breast) | 0.5 |

| 5d | A549 (Lung) | 6.3 |

Furan-isoxazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways and can cause cell cycle arrest at various phases, most notably the G2/M phase.

Caption: Anticancer Mechanisms of Furan-Isoxazole Compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols for assessing the biological activities of furan-isoxazole compounds.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

-

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

-

Furan-isoxazole test compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the furan-isoxazole compound in kinase buffer.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and VEGFR-2 substrate.

-

Add 20 µL of the master mix to each well.

-

Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

In-Depth Technical Guide: Safety and Handling of 5-(2-Furyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1). Due to the limited availability of a complete, official Safety Data Sheet (SDS), this document synthesizes information from chemical suppliers and extrapolates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the proper handling, storage, and emergency response procedures.

| Property | Value |

| CAS Number | 98434-06-1 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety information indicates the following hazard classifications based on the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Signal Word: Warning

Based on the hazards associated with a structurally similar compound, [5-(2-Furyl)isoxazol-3-yl]methylamine, which is stated to cause severe skin burns and eye damage, it is prudent to handle this compound with a high degree of caution.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

Proper procedures for containing and cleaning up spills are essential to prevent exposure and environmental contamination.

| Spill Size | Procedure |

| Small Spill | Use a dust suppressant if necessary. Scoop up the material and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth. |

| Large Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE). Prevent dust formation. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal. |

Handling and Storage

Adherence to proper handling and storage practices is paramount for ensuring laboratory safety.

| Aspect | Guideline |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash thoroughly after handling. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability. Keep away from incompatible materials such as strong oxidizing agents. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Visualizing Safe Handling and Hazard Relationships

To further clarify the safety protocols, the following diagrams illustrate a general safe handling workflow and the relationship between the identified hazards and the necessary precautions.

Caption: General workflow for safely handling hazardous chemicals.

Caption: Relationship between hazard statements and precautionary measures.

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

-

Preparation of Tissues: Reconstructed human epidermis tissues are equilibrated in a culture medium overnight.

-

Application of Test Chemical: A sufficient amount of the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the tissue surface.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to a fresh medium and incubated for 42 hours.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT into formazan, which is quantified by spectrophotometry.

-

Data Interpretation: A reduction in tissue viability below 50% is indicative of skin irritation.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

-

Corneal Preparation: Bovine corneas are obtained from freshly slaughtered animals and mounted in a specialized holder.

-

Application of Test Chemical: The test chemical is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids, 4 hours for solids).

-

Rinsing: The cornea is rinsed with a physiological saline solution.

-

Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.

-

Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein that passes through the cornea over a 90-minute period using a spectrophotometer.

-

Calculation of In Vitro Irritancy Score (IVIS): The IVIS is calculated based on the opacity and permeability values. The score is used to classify the irritancy potential of the substance.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures to minimize risk. Always consult with your institution's safety officer for specific guidance and protocols.

Spectroscopic Profile of 5-(2-Furyl)isoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS No. 98434-06-1). While direct experimental spectra for this specific compound are not publicly available in the cited literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed, providing a framework for experimental replication and verification. The molecular formula for this compound is C₈H₅NO₄, with a molecular weight of 179.13 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous furan and isoxazole derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 14.0 | br s | - | Carboxylic acid (-COOH) |

| ~7.8 - 8.0 | dd | ~1.8, 0.8 | H5' (Furan) |

| ~7.2 - 7.4 | dd | ~3.6, 0.8 | H3' (Furan) |

| ~6.9 - 7.1 | s | - | H4 (Isoxazole) |

| ~6.6 - 6.8 | dd | ~3.6, 1.8 | H4' (Furan) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carboxylic acid (-C OOH) |

| ~158 | C3 (Isoxazole) |

| ~168 | C5 (Isoxazole) |

| ~148 | C5' (Furan) |

| ~145 | C2' (Furan) |

| ~115 | C3' (Furan) |

| ~113 | C4' (Furan) |

| ~100 | C4 (Isoxazole) |

Solvent: DMSO-d₆

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620 | Medium | C=N stretch (Isoxazole) |

| 1500-1580 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1000-1300 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 179 | 100 | [M]⁺ (Molecular Ion) |

| 162 | Moderate | [M - OH]⁺ |

| 134 | High | [M - COOH]⁺ |

| 106 | Moderate | [M - COOH - CO]⁺ |

| 93 | Moderate | [Furan-C≡N-OH]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound. These protocols are based on standard practices for the characterization of organic compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet. A small amount of the compound would be ground with dry potassium bromide and compressed into a thin disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the mass spectrum would be recorded. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition.[3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 5-(2-furanyl)-3-isoxazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-furanyl)-3-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including alternate names and key properties. A generalized synthesis protocol is presented, based on established methods for related isoxazole derivatives. Furthermore, this guide outlines standard experimental protocols for evaluating the potential biological activities of this compound, such as antimicrobial and anticancer properties, drawing from methodologies applied to structurally similar molecules. The guide also includes a conceptual experimental workflow and a discussion on the potential mechanisms of action for isoxazole-containing compounds, providing a foundational resource for researchers initiating studies on this molecule.

Chemical Identity and Properties

5-(2-furanyl)-3-isoxazolecarboxylic acid is a bifunctional molecule featuring both a furan and an isoxazole ring system, with a carboxylic acid group that is key to its chemical reactivity and potential biological interactions.

Alternate Names and Identifiers

To ensure comprehensive literature searching and unambiguous identification, researchers should be aware of the following synonyms and identifiers for the target compound:

-

Systematic Name: 5-(furan-2-yl)isoxazole-3-carboxylic acid

-

CAS Number: 98434-06-1[1]

-

Molecular Formula: C₈H₅NO₄[1]

-

Molecular Weight: 179.13 g/mol [1]

-

IUPAC Name: 5-(2-furyl)-3-isoxazolecarboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for designing experimental conditions, such as solvent selection for synthesis and biological assays.

| Property | Value | Source |

| Molecular Weight | 179.13 g/mol | [2] |

| Molecular Formula | C₈H₅NO₄ | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |

| Purity | Typically >95% (commercial sources) | [1] |

Synthesis Protocol

General Synthesis of Isoxazole Carboxylic Acids

A common pathway involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride. The resulting isoxazoline can then be oxidized to the isoxazole. For the synthesis of the title compound, a plausible precursor would be a furan-containing chalcone.

Reaction Scheme:

-

Chalcone Formation: Condensation of an appropriate furan-2-carbaldehyde with a pyruvate derivative.

-

Cyclization: Reaction of the resulting chalcone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base, to yield the isoxazole ring.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of a Furan-Containing Chalcone Derivative.

-

To a solution of furan-2-carbaldehyde (1 equivalent) in ethanol, add an equimolar amount of ethyl pyruvate.

-

Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water, while maintaining the temperature at room temperature.

-

Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and acidify to precipitate the chalcone product.

-

Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

-

-

Step 2: Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid.

-

Dissolve the synthesized furan-containing chalcone (1 equivalent) in a solvent such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or sodium hydroxide) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Activity and Experimental Protocols

Derivatives of both furan and isoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] While specific quantitative data for 5-(2-furanyl)-3-isoxazolecarboxylic acid is not available in the public domain, this section outlines standard protocols for evaluating its potential biological activities.

Antimicrobial Activity